molecular formula C8H11ClN2O2 B11084303 1H-Pyrimidin-2-one, 1-(2-chloroethyl)-4-methoxy-6-methyl-

1H-Pyrimidin-2-one, 1-(2-chloroethyl)-4-methoxy-6-methyl-

Cat. No.: B11084303
M. Wt: 202.64 g/mol
InChI Key: XPGXWTGHCGKQAK-UHFFFAOYSA-N
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Description

1H-Pyrimidin-2-one, 1-(2-chloroethyl)-4-methoxy-6-methyl- is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 2-chloroethyl group, a methoxy group at the 4-position, and a methyl group at the 6-position. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrimidin-2-one, 1-(2-chloroethyl)-4-methoxy-6-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an aminopyrimidine derivative, with a chloroethylating agent. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 1H-Pyrimidin-2-one, 1-(2-chloroethyl)-4-methoxy-6-methyl- may involve large-scale synthesis using similar reaction conditions as those used in laboratory-scale synthesis. The process is typically carried out in batch reactors or continuous flow reactors, with careful control of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as crystallization or chromatography, is employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrimidin-2-one, 1-(2-chloroethyl)-4-methoxy-6-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction Reactions: Reduction of the compound can yield reduced forms with different chemical properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

    Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.

    Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethyl derivative, while oxidation can produce an oxidized pyrimidine derivative.

Scientific Research Applications

1H-Pyrimidin-2-one, 1-(2-chloroethyl)-4-methoxy-6-methyl- has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with specific properties.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It is used in the design of new bioactive molecules for drug discovery.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for the development of new chemotherapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1H-Pyrimidin-2-one, 1-(2-chloroethyl)-4-methoxy-6-methyl- involves its interaction with molecular targets, such as enzymes and DNA. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzymatic activity or the disruption of DNA replication and transcription. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity, influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrimidin-2-one, 1-(2-chloroethyl)-4-methoxy-5-methyl-: Similar structure with a different position of the methyl group.

    1H-Pyrimidin-2-one, 1-(2-chloroethyl)-4-ethoxy-6-methyl-: Similar structure with an ethoxy group instead of a methoxy group.

    1H-Pyrimidin-2-one, 1-(2-bromoethyl)-4-methoxy-6-methyl-: Similar structure with a bromoethyl group instead of a chloroethyl group.

Uniqueness

1H-Pyrimidin-2-one, 1-(2-chloroethyl)-4-methoxy-6-methyl- is unique due to its specific combination of substituents, which impart distinct chemical properties and reactivity. The presence of the chloroethyl group allows for specific interactions with nucleophilic sites, while the methoxy and methyl groups contribute to the compound’s stability and overall reactivity. This unique combination makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

1-(2-chloroethyl)-4-methoxy-6-methylpyrimidin-2-one

InChI

InChI=1S/C8H11ClN2O2/c1-6-5-7(13-2)10-8(12)11(6)4-3-9/h5H,3-4H2,1-2H3

InChI Key

XPGXWTGHCGKQAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1CCCl)OC

Origin of Product

United States

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